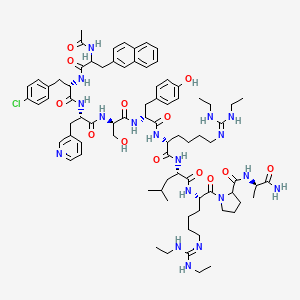
Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is designed for specific research applications, potentially in the fields of biochemistry, pharmacology, or medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this one involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The final product is often purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.
Reduction: Reduction reactions can occur, especially if disulfide bonds are present.
Substitution: Nucleophilic or electrophilic substitution reactions may modify specific residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles or electrophiles depending on the target residue.
Major Products
The major products of these reactions depend on the specific residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide.
Scientific Research Applications
Chemistry
Peptide Chemistry: Studying the synthesis and modification of peptides.
Catalysis: Investigating the compound’s potential as a catalyst in chemical reactions.
Biology
Protein-Protein Interactions: Exploring how the compound interacts with other proteins.
Signal Transduction: Understanding its role in cellular signaling pathways.
Medicine
Drug Development: Evaluating its potential as a therapeutic agent.
Diagnostics: Using the compound in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applying the compound in various biotechnological processes.
Pharmaceuticals: Manufacturing peptide-based drugs.
Mechanism of Action
The mechanism of action for “Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, altering their activity, and influencing downstream effects.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2: A similar peptide with slight variations in amino acid sequence.
This compound: Another related compound with different protecting groups or modifications.
Properties
Molecular Formula |
C80H113ClN18O13 |
|---|---|
Molecular Weight |
1570.3 g/mol |
IUPAC Name |
1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63?,64-,65+,66+,67-,68?/m1/s1 |
InChI Key |
GJNXBNATEDXMAK-RXXWGPEVSA-N |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CN=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















